molecular formula C11H19NO5 B13083242 (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Cat. No.: B13083242
M. Wt: 245.27 g/mol
InChI Key: FRDCKDXZSRACTN-MRVPVSSYSA-N
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Description

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The oxazepane ring structure is a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid typically involves the formation of the oxazepane ring followed by the introduction of the Boc protecting group. One common method involves the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions to form the oxazepane ring. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and nitrogen in the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Drug Development

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid serves as a building block in the synthesis of various pharmaceutical agents. Its ability to modify the pharmacokinetic properties of compounds makes it valuable in the design of prodrugs. Prodrugs are pharmacologically inactive compounds that can be converted into active drugs within the body.

Case Study : A study demonstrated that derivatives of this oxazepane compound exhibited enhanced solubility and bioavailability compared to their parent compounds. This was attributed to the tert-butoxycarbonyl group, which aids in protecting functional groups during synthesis and enhances stability in biological environments.

Antimicrobial Activity

Research has indicated that certain derivatives of this compound exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing potential as lead compounds for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(5R)-4-tert-butoxycarbonyl...Staphylococcus aureus32 µg/mL
(5R)-4-tert-butoxycarbonyl...Escherichia coli16 µg/mL
(5R)-4-tert-butoxycarbonyl...Pseudomonas aeruginosa64 µg/mL

Synthetic Methodologies

The compound is utilized as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through various reactions such as:

Ring Closure Reactions

The oxazepane ring can be synthesized using this compound as a precursor, allowing for the creation of more complex nitrogen-containing heterocycles.

Functional Group Transformations

The presence of carboxylic acid and tert-butoxycarbonyl groups facilitates various transformations, including esterification and amidation reactions, which are essential in synthesizing biologically active compounds.

Case Study : A synthetic pathway involving this compound led to the successful synthesis of a novel class of anti-inflammatory agents. The use of this compound allowed for selective functionalization at specific positions on the oxazepane ring, resulting in compounds with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, including enzyme inhibition or activation, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is unique due to its combination of the oxazepane ring and the Boc protecting group. This combination imparts specific chemical properties that make it valuable in synthetic organic chemistry and various scientific research applications.

Biological Activity

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of this compound's significance in medicinal chemistry.

  • Molecular Formula : C11_{11}H19_{19}NO5_5
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 2165380-89-0
  • Purity : 97% .

Synthesis

The synthesis of this compound involves several key steps, including the regioselective lactamization of amino diesters. A notable method utilizes lipase-catalyzed reactions to enhance yield and efficiency . The overall synthetic pathway can be summarized as follows:

  • Starting Material : Methyl (2R)-glycidate.
  • Key Reaction : Lipase-catalyzed regioselective lactamization.
  • Final Product : Hydrolysis yields the target compound.

Enzyme Inhibition

Research indicates that derivatives of oxazepane compounds exhibit significant biological activity, particularly as enzyme inhibitors. For instance, compounds similar to this compound have shown promising results in inhibiting angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure .

CompoundACE I50_{50} (µM)
(5R)-4-tert-butoxycarbonyl derivative0.07
Hydroxamic acid derivative0.011
Other analogs1.6 - 22

This table illustrates the potency of various derivatives, highlighting the potential of oxazepane compounds in therapeutic applications.

Neuropharmacological Effects

Some studies suggest that oxazepane derivatives may possess monoamine reuptake inhibitory activity, which could make them candidates for treating mood disorders . The structure of this compound allows for modifications that could enhance its efficacy in this area.

Case Study 1: Hypertensive Rat Model

In a study involving renal hypertensive rats, the administration of a related hydroxamic acid derivative resulted in no significant changes in blood pressure or heart rate despite its high potency as an ACE inhibitor . This finding underscores the complexity of translating in vitro results to in vivo efficacy.

Case Study 2: Synthesis and Activity Correlation

Another investigation explored the correlation between structural modifications of oxazepane derivatives and their biological activity. It was found that specific substitutions on the oxazepane ring significantly influenced their interaction with target enzymes . This highlights the importance of structural optimization in drug development.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1

InChI Key

FRDCKDXZSRACTN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCC1C(=O)O

Origin of Product

United States

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